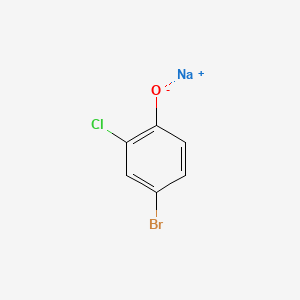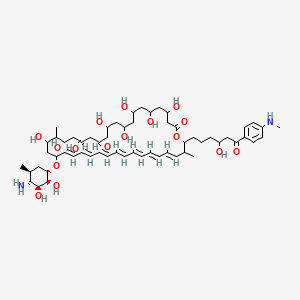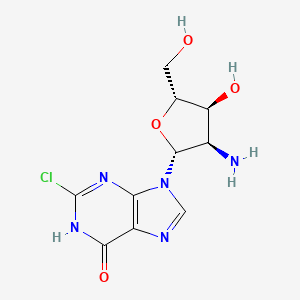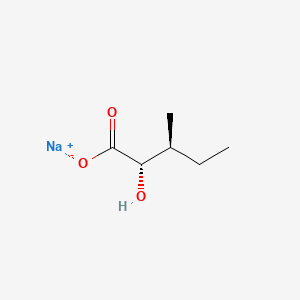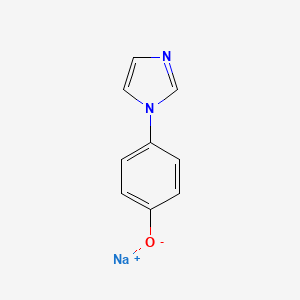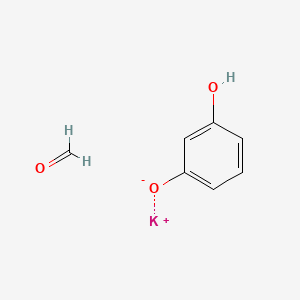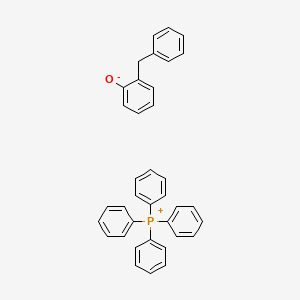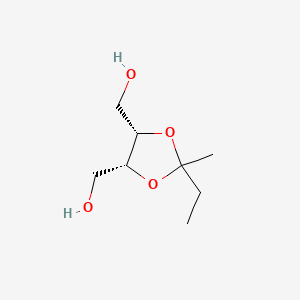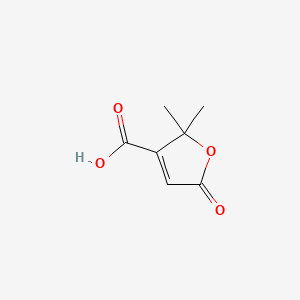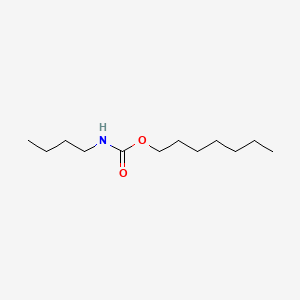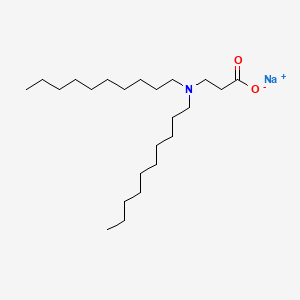
Sodium N,N-didecyl-beta-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium N,N-didecyl-beta-alaninate is a heterocyclic organic compound with the molecular formula C23H47NO2Na and a molecular weight of 391.61 g/mol . It is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium N,N-didecyl-beta-alaninate typically involves the reaction of beta-alanine with didecylamine in the presence of sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Sodium N,N-didecyl-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Sodium N,N-didecyl-beta-alaninate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is employed in biological studies to investigate its effects on cell membranes and other biological structures.
Medicine: Research is being conducted to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: this compound is used in the formulation of detergents, emulsifiers, and other industrial products
Mechanism of Action
The mechanism of action of Sodium N,N-didecyl-beta-alaninate involves its interaction with cell membranes and other molecular targets. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to changes in membrane permeability and function. This disruption can affect various cellular processes and pathways .
Comparison with Similar Compounds
Sodium beta-alaninate: A simpler analog with similar surfactant properties but a different molecular structure.
Sodium n-dodecyl-beta-alaninate: Another related compound with a shorter alkyl chain, leading to different physicochemical properties .
Uniqueness: Sodium N,N-didecyl-beta-alaninate is unique due to its specific molecular structure, which imparts distinct surfactant properties. Its longer alkyl chains provide enhanced hydrophobic interactions, making it more effective in certain applications compared to its analogs .
Properties
CAS No. |
85030-48-4 |
|---|---|
Molecular Formula |
C23H46NNaO2 |
Molecular Weight |
391.6 g/mol |
IUPAC Name |
sodium;3-(didecylamino)propanoate |
InChI |
InChI=1S/C23H47NO2.Na/c1-3-5-7-9-11-13-15-17-20-24(22-19-23(25)26)21-18-16-14-12-10-8-6-4-2;/h3-22H2,1-2H3,(H,25,26);/q;+1/p-1 |
InChI Key |
JALJZYPKXUGUFH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCN(CCCCCCCCCC)CCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



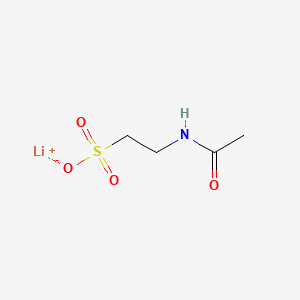
![3-[(1-Methylethoxy)methyl]heptane](/img/structure/B12667896.png)
